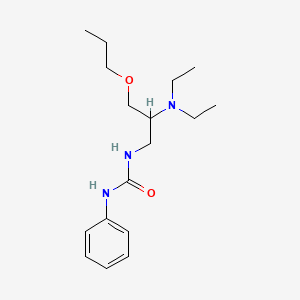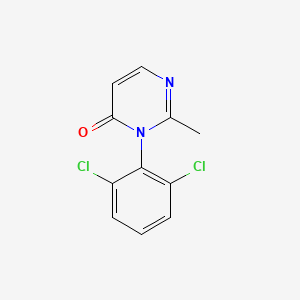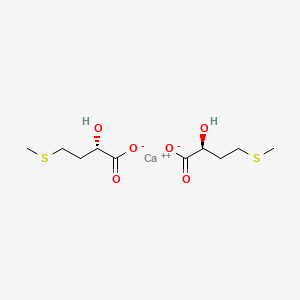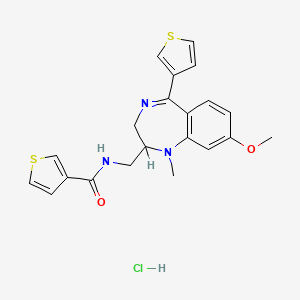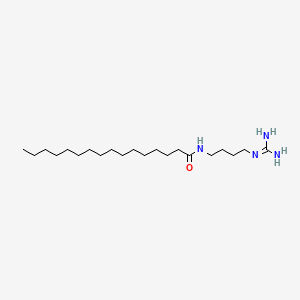
Palmitamidobutyl guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitamidobutyl guanidine is an organic compound characterized by the presence of a guanidine group attached to a palmitamide moiety through a butyl chain. This compound is known for its surfactant properties and is used in various industrial and cosmetic applications due to its ability to reduce surface tension and act as a cleansing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palmitamidobutyl guanidine typically involves the reaction of palmitic acid with butylamine to form palmitamidobutylamine. This intermediate is then reacted with a guanidine derivative, such as S-methylisothiourea, under basic conditions to yield this compound . The reaction conditions often require a solvent like ethanol and a catalyst to facilitate the guanylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Palmitamidobutyl guanidine undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Various substituted guanidines depending on the nucleophile used
Scientific Research Applications
Palmitamidobutyl guanidine has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its cleansing and conditioning properties
Mechanism of Action
The mechanism of action of palmitamidobutyl guanidine involves its interaction with cell membranes, where it disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. The guanidine group enhances the compound’s ability to form hydrogen bonds and interact with various molecular targets, including proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- Lauramidobutyl guanidine
- Myristamidobutyl guanidine
- Stearamidobutyl guanidine
Uniqueness
Palmitamidobutyl guanidine is unique due to its longer palmitamide chain, which enhances its hydrophobic interactions and surfactant properties compared to shorter-chain analogs like lauramidobutyl guanidine and myristamidobutyl guanidine . This makes it particularly effective in applications requiring strong emulsifying and cleansing actions.
Properties
CAS No. |
211516-10-8 |
|---|---|
Molecular Formula |
C21H44N4O |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
N-[4-(diaminomethylideneamino)butyl]hexadecanamide |
InChI |
InChI=1S/C21H44N4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20(26)24-18-15-16-19-25-21(22)23/h2-19H2,1H3,(H,24,26)(H4,22,23,25) |
InChI Key |
YUHHYXSTJDQMJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


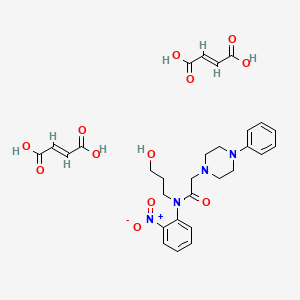
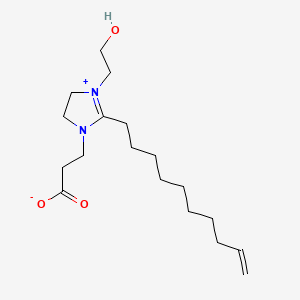
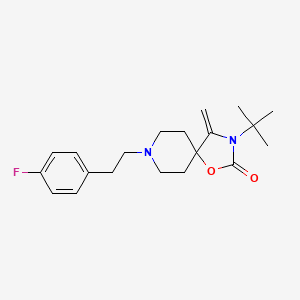


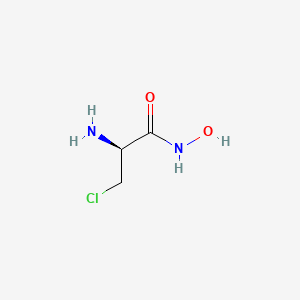
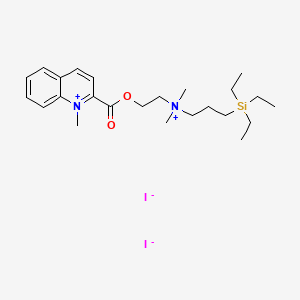
![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)
